![molecular formula C52H39N B13641841 N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)
N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine is a complex organic compound characterized by its unique structure, which includes biphenyl and fluorenyl groups
Vorbereitungsmethoden
The synthesis of N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl and fluorenyl precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials for organic electronics and photonics.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in its vicinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine stands out due to its unique combination of biphenyl and fluorenyl groups. Similar compounds include:
Biphenyl derivatives: Compounds with variations in the biphenyl structure.
Fluorenyl derivatives: Compounds with different substitutions on the fluorenyl group. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C52H39N |
|---|---|
Molekulargewicht |
677.9 g/mol |
IUPAC-Name |
N-(9,9-diphenylfluoren-2-yl)-9,9-dimethyl-N-(2-phenylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C52H39N/c1-51(2)46-27-15-12-25-42(46)44-32-30-39(34-48(44)51)53(50-29-17-14-24-41(50)36-18-6-3-7-19-36)40-31-33-45-43-26-13-16-28-47(43)52(49(45)35-40,37-20-8-4-9-21-37)38-22-10-5-11-23-38/h3-35H,1-2H3 |
InChI-Schlüssel |
PZSOJLYRJPNLCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
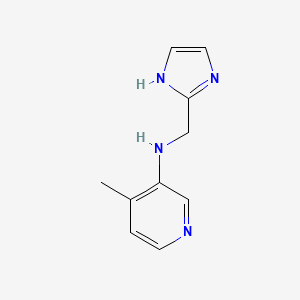
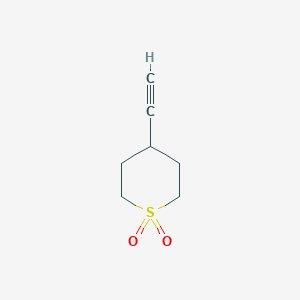
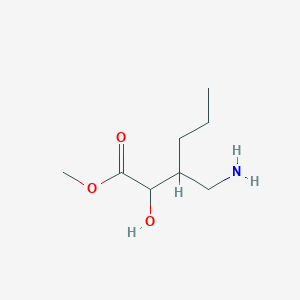
![2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride](/img/structure/B13641815.png)
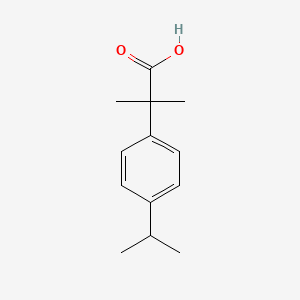
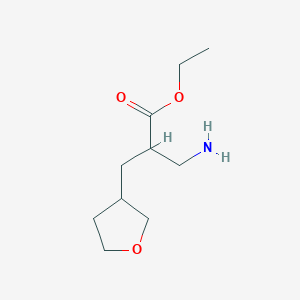

![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
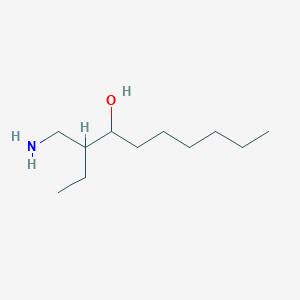
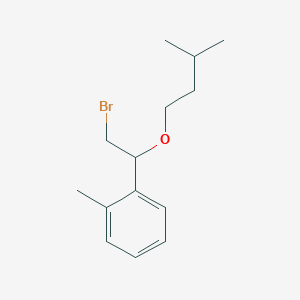
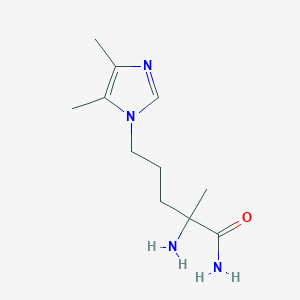
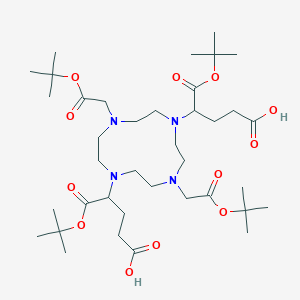
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)
